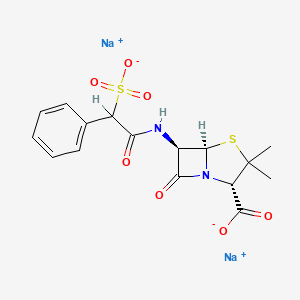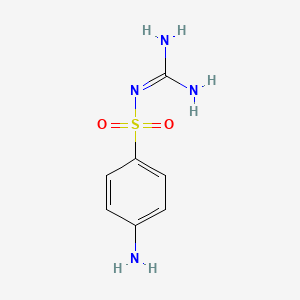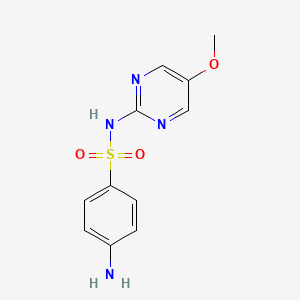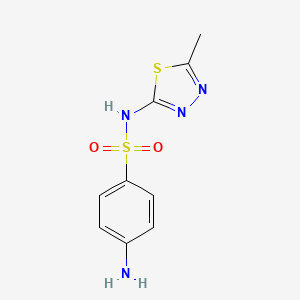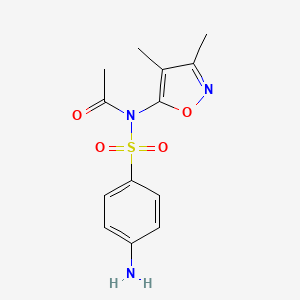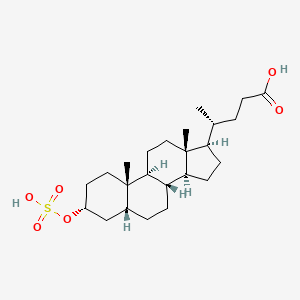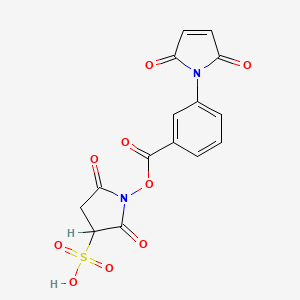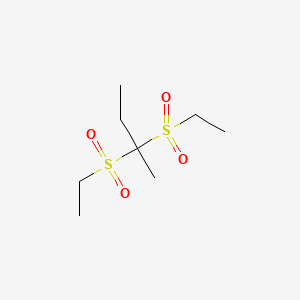
Tafamidis
Vue d'ensemble
Description
Le tafamidis est un médicament principalement utilisé pour traiter l’amylose de la transthyrétine, une maladie caractérisée par l’accumulation de fibrilles amyloïdes dans les tissus, entraînant un dysfonctionnement des organes. Il est particulièrement efficace pour traiter la cardiomyopathie amyloïde familiale et la polyneuropathie amyloïde familiale, ainsi que l’amylose de la transthyrétine de type sauvage . Le this compound agit en stabilisant la protéine transthyrétine, empêchant sa dissociation et son agrégation subséquente en fibrilles amyloïdes .
Applications De Recherche Scientifique
Tafamidis has a wide range of scientific research applications:
Chemistry: Used as a model compound to study protein stabilization and amyloid inhibition.
Biology: Investigated for its role in protein folding and stabilization.
Mécanisme D'action
Le tafamidis exerce ses effets en se liant aux sites de liaison de la thyroxine du tétramère de la transthyrétine, stabilisant le tétramère et empêchant sa dissociation en monomères . Cette stabilisation réduit la disponibilité des monomères qui peuvent se replier de manière incorrecte et s’agréger en fibrilles amyloïdes . La cible moléculaire du this compound est la protéine transthyrétine, et sa voie implique l’inhibition de l’amylogénèse .
Composés Similaires :
Diflunisal : Un autre stabilisateur de la transthyrétine, mais avec une structure chimique différente.
Acoramidis : Un traitement alternatif de l’amylose de la transthyrétine.
Comparaison : Le this compound est unique par sa forte affinité et sa sélectivité pour la protéine transthyrétine, ce qui le rend très efficace pour stabiliser la protéine et empêcher la formation de fibrilles amyloïdes . Contrairement au diflunisal, le this compound n’a pas de propriétés anti-inflammatoires, ce qui réduit le risque d’effets secondaires associés aux anti-inflammatoires non stéroïdiens .
Le this compound se distingue par son mécanisme d’action spécifique et son approbation comme premier traitement modificateur de la maladie pour l’amylose de la transthyrétine .
Analyse Biochimique
Biochemical Properties
Tafamidis interacts with the TTR protein, which is a tetramer . This compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing it and slowing the dissociation into monomers, which is the rate-limiting step in the amyloidogenic process . This interaction helps to reduce the amount of monomers available for amyloidogenesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by stabilizing the TTR tetramer, thereby reducing the formation of amyloid fibrils that can disrupt normal cell function . This stabilization can help to slow the progression of diseases such as transthyretin amyloid cardiomyopathy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the thyroxine-binding sites of the TTR tetramer . This binding stabilizes the tetramer, slowing the dissociation into monomers . By reducing the availability of monomers, this compound inhibits the formation of TTR amyloid fibrils, which is the key step in the amyloidogenic process .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. It slows the progression of peripheral neurologic impairment in patients with early-stage Val30Met amyloidosis . Over time, this compound treatment has been associated with better outcomes in patients with transthyretin amyloid cardiomyopathy compared with those without this compound treatment .
Metabolic Pathways
This compound is largely not subject to first pass or oxidative metabolism, being 90% unchanged after in vitro experiments . Preclinical data suggest this compound is mainly metabolized through glucuronidation and excreted in bile .
Transport and Distribution
This compound is highly bound to plasma proteins, primarily to transthyretin . This binding allows this compound to be transported and distributed within the body. The apparent volume of distribution at steady state is 18.5L .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du tafamidis implique généralement un processus en plusieurs étapes à partir de l’acide 4-amino-3-hydroxybenzoïque . Le processus comprend :
- Formation d’un intermédiaire benzoxazole.
- Chloration pour introduire des groupes dichlorophényle.
- Cyclisation pour former la structure finale du benzoxazole.
Méthodes de production industrielle : Les méthodes de production industrielle ont été optimisées pour améliorer le rendement et réduire l’utilisation de réactifs dangereux. Une telle méthode implique un processus en un seul pot pour la préparation du this compound et sa purification . Cette méthode est avantageuse pour la production à grande échelle car elle évite la nécessité d’une purification chromatographique et de catalyseurs métalliques .
Analyse Des Réactions Chimiques
Types de réactions : Le tafamidis subit diverses réactions chimiques, notamment :
Oxydation : Le this compound est relativement stable et ne subit pas de dégradation oxydative significative.
Réduction : Les réactions de réduction ne sont généralement pas associées au this compound.
Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant les groupes dichlorophényle.
Réactifs et conditions courants :
Oxydation : Des agents oxydants doux peuvent être utilisés, mais le this compound est généralement stable.
Réduction : Non applicable en général.
Substitution : Des agents halogénants peuvent être utilisés pour les réactions de substitution.
Principaux produits : Le principal produit formé à partir de ces réactions est la protéine transthyrétine stabilisée, qui empêche la formation de fibrilles amyloïdes .
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la stabilisation des protéines et l’inhibition de l’amylose.
Biologie : Étudié pour son rôle dans le repliement et la stabilisation des protéines.
Comparaison Avec Des Composés Similaires
Diflunisal: Another transthyretin stabilizer, but with a different chemical structure.
Acoramidis: An alternative treatment for transthyretin amyloidosis.
Comparison: Tafamidis is unique in its high affinity and selectivity for the transthyretin protein, making it highly effective in stabilizing the protein and preventing amyloid fibril formation . Unlike Diflunisal, this compound does not have anti-inflammatory properties, which reduces the risk of side effects associated with non-steroidal anti-inflammatory drugs .
This compound stands out due to its specific mechanism of action and its approval as the first disease-modifying therapy for transthyretin amyloidosis .
Propriétés
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEIIPDJKFWEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208185 | |
| Record name | Tafamidis | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50mg/mL | |
| Record name | Tafamidis | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis. | |
| Record name | Tafamidis | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
594839-88-0 | |
| Record name | Tafamidis | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594839-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tafamidis [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tafamidis | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tafamidis | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAFAMIDIS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)

